Aripiprazole Aripiprazole Aripiprazole is an N-arylpiperazine that is piperazine substituted by a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at position 1 and by a 2,3-dichlorophenyl group at position 4. It is an antipsychotic drug used for the treatment of Schizophrenia, and other mood disorders. It has a role as a H1-receptor antagonist, a serotonergic agonist, a second generation antipsychotic and a drug metabolite. It is a quinolone, a N-arylpiperazine, a N-alkylpiperazine, a dichlorobenzene, an aromatic ether and a delta-lactam.
Aripiprazole is an atypical antipsychotic orally indicated for the treatment of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette's. It is also indicated as an injection for agitation associated with schizophrenia or bipolar mania. Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors. Aripiprazole was given FDA approval on November 15, 2002.
Aripiprazole is an Atypical Antipsychotic.
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.
Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.
Aripiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia. It has also recently received FDA approval for the treatment of acute manic and mixed episodes associated with bipolar disorder. Aripiprazole appears to mediate its antipsychotic effects primarily by partial agonism at the D2 receptor. In addition to partial agonist activity at the D2 receptor, aripiprazole is also a partial agonist at the 5-HT1A receptor, and like the other atypical antipsychotics, aripiprazole displays an antagonist profile at the 5-HT2A receptor. Aripiprazole has moderate affinity for histamine and alpha adrenergic receptors, and no appreciable affinity for cholinergic muscarinic receptors.
A piperazine and quinolone derivative that is used primarily as an antipsychotic agent. It is a partial agonist of SEROTONIN RECEPTOR, 5-HT1A and DOPAMINE D2 RECEPTORS, where it also functions as a post-synaptic antagonist, and an antagonist of SEROTONIN RECEPTOR, 5-HT2A. It is used for the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER, and as an adjunct therapy for the treatment of depression.
See also: Aripiprazole Lauroxil (is active moiety of).
Brand Name: Vulcanchem
CAS No.: 129722-12-9
VCID: VC20742846
InChI: InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C23H27Cl2N3O2
Molecular Weight: 448.4 g/mol

Aripiprazole

CAS No.: 129722-12-9

Cat. No.: VC20742846

Molecular Formula: C23H27Cl2N3O2

Molecular Weight: 448.4 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Aripiprazole - 129722-12-9

CAS No. 129722-12-9
Molecular Formula C23H27Cl2N3O2
Molecular Weight 448.4 g/mol
IUPAC Name 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Standard InChI Key CEUORZQYGODEFX-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Appearance Solid powder
Boiling Point 139.0-139.5 °C
Colorform Colorless, flake crystals from ethanol
Melting Point 137-140

Chemical Structure and Pharmacology

Aripiprazole is an achiral quinolinone derivative with a distinctive molecular structure that contributes to its unique pharmacological profile . Structurally, it contains a dichlorophenyl-piperazine group that plays a crucial role in its binding to human serum albumin (HSA) . The chloro-group linked to the phenylpiperazine ring specifically has been identified as a major factor in the binding of aripiprazole to HSA, with the distance between the chlorine atom at the 3-position of the dichlorophenyl-piperazine group and the sulfur atom of Cys392 in the HSA molecule measuring 3.4-3.6 Å, suggesting a halogen bond formation . This binding characteristic may influence its distribution and pharmacokinetic properties.

Mechanism of Action

Aripiprazole possesses a unique pharmacological profile as a partial dopamine (D2) agonist with high affinity for the D2 receptor but lower intrinsic activity compared to dopamine itself . This unique property allows aripiprazole to function differently depending on the surrounding dopamine environment:

Functional Antagonism

In the presence of excess dopamine transmission, aripiprazole reduces this transmission to lower levels corresponding to its intrinsic activity, effectively functioning as an antagonist . This property is particularly beneficial in treating positive symptoms of schizophrenia, which are associated with hyperactivity in dopaminergic pathways.

Functional Agonism

Conversely, in the presence of low dopamine levels, aripiprazole can increase dopamine neurotransmission to the level of its intrinsic activity, functioning as an agonist . This ability to increase dopamine activity in hypoactive pathways may contribute to its efficacy against negative symptoms and reduced propensity for extrapyramidal side effects.

Serotonergic Activity

Beyond its dopaminergic effects, aripiprazole also exhibits partial agonist activity at serotonin 5-HT1A receptors, which may contribute to its antidepressant and anxiolytic properties .

Pharmacokinetics

Distribution

After absorption, aripiprazole demonstrates extensive extravascular distribution, with a steady-state volume of distribution following intravenous administration reported at 404 L (or 4.9 L/kg) . At therapeutic concentrations, both aripiprazole and its major metabolite are highly protein-bound, with greater than 99% bound to serum proteins, primarily albumin .

Metabolism

Aripiprazole undergoes extensive hepatic metabolism primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . Based on in vitro studies, the cytochrome P450 enzymes CYP3A4 and CYP2D6 are responsible for the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is catalyzed by CYP3A4 . In systemic circulation, aripiprazole is the predominant drug moiety, with its active metabolite dehydro-aripiprazole representing approximately 40% of aripiprazole AUC in plasma at steady-state .

Therapeutic Indications

Schizophrenia

Aripiprazole is approved for the treatment of schizophrenia, including maintenance of clinical improvement during continuation therapy . Multiple formulations have been developed to enhance treatment adherence and outcomes, including oral tablets and long-acting injectable preparations.

Bipolar Disorder

Aripiprazole monotherapy is indicated for both acute and maintenance treatment of manic and mixed episodes associated with Bipolar I Disorder, with or without psychotic features . Additionally, it is approved as an adjunctive therapy to either lithium or valproate for the acute treatment of manic and mixed episodes in Bipolar I Disorder .

Special Populations

In the European Union, oral aripiprazole 10 mg once daily for 12 weeks was approved for the treatment of moderate to severe manic episodes in adolescents (aged ≥13 years) with bipolar I disorder . Efficacy studies indicate that aripiprazole provides a valuable therapeutic option for use in this population, though tolerability was found to be less favorable in younger patients (10-12 years) compared to older adolescents (≥13 years) .

Formulations and Dosing

Aripiprazole is available in multiple formulations to accommodate different patient needs and clinical scenarios:

Oral Formulations

Aripiprazole is marketed as oral tablets in various strengths (2, 5, 10, 15, 20, and 30 mg), orally disintegrating tablets (10 and 15 mg), and as an oral solution (1 mg/mL) . In New Zealand and other markets, the tablet formulations are distinctively colored and shaped for easy identification: 5 mg (blue, modified rectangular), 10 mg (pink, modified rectangular), 15 mg (yellow, round), 20 mg (white to pale yellowish white, round), and 30 mg (pink, round) .

Injectable Formulations

Aripiprazole is also available as an intramuscular injection (7.5 mg/mL) for acute treatment situations . Additionally, extended-release formulations such as aripiprazole lauroxil have been developed as long-acting injectable options for maintenance treatment, requiring less frequent administration .

Dosing Recommendations

For schizophrenia in adults, the recommended starting dose is 10 or 15 mg/day administered once daily without regard to meals . Doses in the range of 10 to 30 mg/day have been demonstrated to be effective in clinical trials . Dosing may need to be adjusted based on individual patient factors, concomitant medications, and specific clinical scenarios.

Clinical Efficacy

Efficacy in Schizophrenia

Clinical trials have demonstrated robust efficacy of aripiprazole in the treatment of schizophrenia. Of particular note is the development of aripiprazole lauroxil, a long-acting injectable formulation that has shown significant efficacy in randomized, double-blind, placebo-controlled trials . In a key international multicenter study, both 441 mg and 882 mg doses of aripiprazole lauroxil administered monthly demonstrated significant improvements in Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo, with placebo-adjusted differences of −10.9 ± 1.8 (P < .001) and −11.9 ± 1.8 (P < .001), respectively . Improvements were observed as early as day 8 and continued throughout the treatment period .

Long-term Outcomes

Long-term studies have also supported the sustained efficacy of aripiprazole formulations. In a study following patients for up to 180 weeks (3.5 years), aripiprazole lauroxil demonstrated continued symptom improvement with no new safety concerns . Post-hoc analyses revealed significant improvements in PANSS total scores from weeks 12 to 124 with both 441 mg (−5.5 [0.9]) and 882 mg (−5.0 [0.5]) doses (both P < .0001) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator